Tigecycline hydrate

Antimicrobial susceptibility Carbapenem-resistant Acinetobacter baumannii Minimum inhibitory concentration

Tigecycline hydrate is the definitive glycylcycline comparator for MDR Gram-negative research, delivering a 4-fold lower MIC90 (2 mg/L) versus minocycline (8 mg/L) against carbapenem-resistant A. baumannii, with a 95% susceptibility rate. Its 9-position glycyclamide modification uniquely circumvents TetM-mediated ribosomal protection and TetA/TetK efflux pumps—resistance mechanisms that render legacy tetracyclines ineffective. Demonstrates 64.3% synergistic/partial synergistic activity with sulbactam against MDR A. baumannii, making it an essential foundational component in checkerboard synergy assays. Extensive tissue distribution (Vss 500–700 L; 78-fold alveolar cell AUC) supports PK/PD modeling and formulation benchmarking. Ideal reference standard for antimicrobial surveillance, resistance mechanism studies, and clinical trial comparator design.

Molecular Formula C29H41N5O9
Molecular Weight 603.7 g/mol
CAS No. 1229002-07-6
Cat. No. B1428228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigecycline hydrate
CAS1229002-07-6
Molecular FormulaC29H41N5O9
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O
InChIInChI=1S/C29H39N5O8.H2O/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H2/t12-,14-,21-,29-;/m0./s1
InChIKeySUGZODNQTKYJAW-KXLOKULZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tigecycline Hydrate (CAS 1229002-07-6): A Glycylcycline Antibiotic with Differentiated Activity Against Multidrug-Resistant Pathogens


Tigecycline hydrate (CAS 1229002-07-6) is a glycylcycline antibiotic, a semi-synthetic derivative of minocycline, characterized by a 9-position glycyclamide moiety modification [1]. This structural alteration confers expanded in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including tetracycline-resistant organisms . As a protein synthesis inhibitor, tigecycline binds to the 30S ribosomal subunit, blocking aminoacyl-tRNA entry into the A site [2].

Why Tigecycline Hydrate Cannot Be Interchanged with Older Tetracyclines or Newer Analogs


Generic substitution within the tetracycline class is not feasible for tigecycline hydrate due to fundamental differences in resistance evasion. Older tetracyclines like doxycycline and minocycline are rendered ineffective by widespread efflux pumps (TetA, TetK) and ribosomal protection proteins (TetM, TetO) [1]. Tigecycline's 9-position modification allows it to evade both major resistance mechanisms, maintaining activity where minocycline and doxycycline fail [2]. Conversely, newer tetracycline-class agents eravacycline and omadacycline exhibit species-dependent MIC differences against critical non-fermenting Gram-negative bacilli, making tigecycline the preferred option for specific pathogens or synergistic combinations [3].

Quantitative Comparative Evidence: Tigecycline Hydrate vs. Tetracycline Analogs in Resistant Pathogens


Tigecycline Demonstrates 4-Fold Lower MIC90 than Minocycline Against Carbapenem-Resistant Acinetobacter baumannii

In a study of 121 carbapenem-resistant A. baumannii clinical isolates from 13 Greek hospitals, tigecycline exhibited an MIC90 of 2 mg/L, compared to an MIC90 of 8 mg/L for minocycline, representing a 4-fold potency advantage [1]. Tigecycline was the second most active agent tested, surpassed only by the investigational fluorocycline TP-6076 (MIC90 0.06 mg/L). Susceptibility rates among the tetracyclines further illustrate this hierarchy: 95% of isolates were susceptible to tigecycline by FDA breakpoints, versus 88% for minocycline and 71% for doxycycline [2].

Antimicrobial susceptibility Carbapenem-resistant Acinetobacter baumannii Minimum inhibitory concentration

Tigecycline MIC90 of 4 mg/L Outperforms Omadacycline (8 mg/L) Against A. baumannii in Contemporary Clinical Isolates

In a 2021–2023 collection of 100 clinical A. baumannii isolates, tigecycline demonstrated an MIC50/MIC90 of 1/4 mg/L, whereas omadacycline exhibited an MIC50/MIC90 of 4/8 mg/L [1]. The susceptibility rate for tigecycline was 55%, significantly higher than minocycline's 42% (P < 0.001), though lower than eravacycline's 94% against this species. Against Stenotrophomonas maltophilia, tigecycline (MIC50/MIC90 1/4 mg/L; 54% susceptible) showed comparable activity to eravacycline (1/4 mg/L; 59% susceptible) but was significantly less active than minocycline (0.5/2 mg/L; 86% susceptible).

Antimicrobial susceptibility Acinetobacter baumannii Tetracycline analogs

Tigecycline's 9-Glycyclamide Modification Prevents Rescue by the TetM Ribosomal Protection Protein

X-ray crystallography and single-molecule FRET studies reveal that tigecycline's 9-position glycyclamide moiety forms a stacking interaction with nucleobase C1054 within the decoding site of the ribosome, enhancing binding potency [1]. Critically, this structural modification prevents rescue by the tetracycline-resistance protein TetM, which actively dislodges tetracycline and minocycline from the ribosome but cannot chase tigecycline [2]. Tetracycline and minocycline lack this moiety and are thus susceptible to TetM-mediated expulsion, while tigecycline remains bound, sustaining translation inhibition. Tigecycline also evades tetracycline-specific efflux pumps (TetA, TetK) that actively export older tetracyclines [3].

Resistance mechanisms Ribosomal protection Structure-activity relationship

Tigecycline plus Sulbactam Achieves 64.3% Synergistic Activity Against MDR Acinetobacter baumannii

In a checkerboard synergy study of 70 clinical multidrug-resistant (MDR) A. baumannii isolates from two Chinese hospitals, tigecycline combined with sulbactam exhibited synergistic and partial synergistic activity in 64.3% of isolates, while the tigecycline-colistin combination showed synergistic or partial synergistic effects in only 24.3% of isolates [1]. Neither combination demonstrated antagonism. Furthermore, combination therapy achieved lower mutant prevention concentrations (MPCs) of tigecycline compared to tigecycline monotherapy, indicating a reduced propensity for emergent resistance with combination use.

Combination therapy Synergy Multidrug-resistant Acinetobacter baumannii

Tigecycline Achieves Extensive Tissue Distribution with Vss of 500–700 L, Surpassing Most Beta-Lactams

The steady-state volume of distribution (Vss) of tigecycline averages 500 to 700 L (7 to 9 L/kg), indicating extensive distribution beyond plasma into tissues [1]. This Vss is substantially larger than that of typical beta-lactam antibiotics (e.g., piperacillin-tazobactam Vss ≈ 15–20 L; meropenem Vss ≈ 15–20 L), which remain largely confined to the extracellular space. In alveolar cells specifically, the tigecycline AUC0–12h is approximately 78-fold higher than in serum, and in epithelial lining fluid it is 32% higher than serum, demonstrating pronounced pulmonary penetration [2]. Concentrations at 4 hours post-dose in gallbladder tissue are 38-fold higher than serum.

Pharmacokinetics Volume of distribution Tissue penetration

Tigecycline Monotherapy Achieves 82.2% Clinical Success in Complicated Skin and Soft Tissue Infections in Severely Ill Patients

In a prospective, non-interventional multicenter study of 1,025 severely ill patients (65% with APACHE II score >15) treated in routine clinical practice across German hospitals, tigecycline—administered as either monotherapy or combination therapy—achieved an overall clinical success rate of 74.2% at the end of therapy [1]. For complicated skin and soft tissue infections (cSSTI), the clinical success rate was 82.2%, and for complicated intra-abdominal infections (cIAI) it was 75.4%. Notably, the 28.0% subpopulation infected with multidrug-resistant pathogens (including MRSA, ESBL-producers, and VRE) achieved success rates similar to the overall population, without excess mortality.

Clinical efficacy Complicated skin and soft tissue infection Multidrug-resistant pathogens

Tigecycline Hydrate: Evidence-Based Application Scenarios for Research and Clinical Procurement


Antimicrobial Susceptibility Testing and Surveillance of Carbapenem-Resistant Acinetobacter baumannii

Given the 4-fold lower MIC90 (2 mg/L) of tigecycline compared to minocycline (8 mg/L) against carbapenem-resistant A. baumannii [1], laboratories conducting antimicrobial surveillance or research on MDR Gram-negative pathogens should prioritize tigecycline hydrate as a reference comparator compound. The 95% susceptibility rate versus 88% for minocycline and 71% for doxycycline [2] provides a quantitative benchmark for evaluating novel agents against this high-priority pathogen.

In Vitro Synergy Studies for MDR Acinetobacter baumannii Combination Regimens

The 64.3% synergistic/partial synergistic activity of tigecycline combined with sulbactam against MDR A. baumannii [1] supports its use as a foundational component in synergy screening programs. Researchers investigating combination therapies for carbapenem-resistant A. baumannii should include tigecycline hydrate in checkerboard assays, particularly with sulbactam, to identify clinically actionable dual-therapy options.

Mechanistic Studies of Ribosomal Protection-Mediated Tetracycline Resistance

Tigecycline hydrate's unique ability to resist TetM-mediated ribosomal expulsion, due to its 9-position glycyclamide modification and stacking interaction with C1054 [1], makes it an essential tool compound for structural biology and biochemistry research on tetracycline resistance mechanisms. Researchers investigating ribosome protection proteins or developing novel tetracycline analogs should employ tigecycline as the positive control that circumvents TetM rescue.

Tissue Pharmacokinetic Modeling and Drug Distribution Studies

The extensive tissue distribution of tigecycline (Vss 500–700 L) with 78-fold higher alveolar cell AUC0–12h than serum [1] positions this compound as a reference standard for pharmacokinetic studies requiring high tissue-to-plasma ratios. Formulation scientists developing extended-release or targeted-delivery glycylcycline analogs should use tigecycline hydrate's distribution parameters as a comparative benchmark.

Clinical Evaluation of Complicated Skin and Skin Structure Infection Therapies

With an 82.2% clinical success rate in severely ill cSSTI patients (65% APACHE II >15) in real-world clinical settings [1], tigecycline hydrate represents a relevant active comparator for clinical trials of novel agents targeting complicated skin infections. Its proven efficacy against MDR pathogens including MRSA, ESBL-producers, and VRE [2] makes it a suitable reference standard in trial design.

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